molecular formula C19H17N5O B11212169 N-(2-methoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

N-(2-methoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11212169
M. Wt: 331.4 g/mol
InChI Key: RHBWVHKTXNBJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-methylphenyl group at position 1 and a 2-methoxyphenylamine substituent at position 4. This scaffold is common in kinase inhibitors and antiviral agents, with structural variations influencing target selectivity, potency, and pharmacokinetics. Below, we compare this compound with its analogs, focusing on structural, synthetic, and biological differences.

Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H17N5O/c1-13-6-5-7-14(10-13)24-19-15(11-22-24)18(20-12-21-19)23-16-8-3-4-9-17(16)25-2/h3-12H,1-2H3,(H,20,21,23)

InChI Key

RHBWVHKTXNBJMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Stepwise Construction of the Heterocyclic Framework

The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-amino-1H-pyrazole-4-carbonitrile with formamide or its derivatives under acidic conditions. For N-(2-methoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine, the process begins with the formation of 3-methylphenyl-substituted pyrazole intermediates.

In a representative procedure from VulcanChem, the pyrazolo core is generated by treating 3-methylphenylhydrazine with malononitrile in ethanol under reflux, followed by cyclization with formic acid. The reaction proceeds at 80–100°C for 6–8 hours, yielding a 65–70% intermediate product. Subsequent oxidation with potassium persulfate in aqueous HCl introduces the pyrimidine ring.

Alternative Pathways Using Preformed Building Blocks

Recent methods employ prefunctionalized pyrimidine fragments to streamline synthesis. For example, Evitachem’s protocol uses 4-chloro-pyrazolo[3,4-d]pyrimidine as a starting material, which undergoes nucleophilic aromatic substitution with 3-methylaniline in dimethylacetamide (DMA) at 120°C. This method reduces side reactions and achieves an 82% yield after recrystallization from ethyl acetate.

ParameterOptimal ValueImpact on Yield
Catalyst Loading2 mol%Maximizes C–N bond formation
Reaction Time12–16 hoursBalances conversion vs. decomposition
SolventTolueneEnhances catalyst stability

This method achieves a 75–80% yield, with HPLC purity >98% after column chromatography.

Ullmann-Type Coupling for Challenging Substrates

For sterically hindered variants, copper(I)-mediated Ullmann coupling in dimethylformamide (DMF) at 150°C proves effective. Using 1,10-phenanthroline as a ligand and potassium phosphate as a base, the reaction completes in 24 hours with a 68% isolated yield. While slower than Pd-catalyzed methods, this approach minimizes dehalogenation byproducts.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent selection significantly impacts reaction efficiency. Comparative studies show that polar aprotic solvents like DMA and DMF improve nucleophilicity in amination steps, while toluene minimizes side reactions in Pd-catalyzed couplings. Temperature gradients during cyclization (e.g., 80°C → 100°C over 2 hours) enhance regioselectivity by favoring kinetic over thermodynamic products.

Catalytic System Tuning

The choice of Pd catalysts influences coupling efficiency. Side-by-side trials reveal that BrettPhos Pd G3 outperforms XantPhos Pd counterparts in aryl amination, reducing ligand degradation at elevated temperatures. Adding molecular sieves (4Å) absorbs generated H2O, shifting equilibrium toward product formation.

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography with a hexane/ethyl acetate gradient (3:1 → 1:2). Reverse-phase HPLC (C18 column, MeOH/H2O 70:30) further removes residual Pd catalysts to <10 ppm.

Spectroscopic Validation

Structural confirmation relies on:

TechniqueKey Diagnostic Signals
1H NMR (400 MHz, CDCl3)δ 8.72 (s, 1H, pyrimidine-H), δ 7.85 (d, J=8.5 Hz, 2H, aryl-H)
HRMS (ESI+)m/z 331.1427 [M+H]+ (calc. 331.1431)
IR (KBr)ν 1620 cm⁻¹ (C=N stretch), ν 1250 cm⁻¹ (C–O–C)

These data align with literature reports for analogous pyrazolo[3,4-d]pyrimidines.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Time (h)Cost Index
Pd-Catalyzed Amination7898.5141.0 (ref)
Ullmann Coupling6897.2240.8
One-Pot Cyclization6595.8180.7

The Pd-catalyzed route remains optimal for large-scale synthesis, whereas Ullmann coupling offers cost advantages for exploratory studies .

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group at position 4 undergoes alkylation with alkyl halides under basic conditions. Key findings include:

Alkylating AgentConditionsProductYieldReference
Methyl iodideDMF, K₂CO₃, 80°C, 6 hrsN-Methyl derivative72%
Propargyl bromidePhase-transfer catalysis, rtN-Propargyl derivative68%
Phenacyl bromideDMF, 24 hrs, refluxN-Phenacyl derivative65%

Reactions typically proceed via nucleophilic attack of the amine on the electrophilic carbon of alkyl halides. Thin-layer chromatography (TLC) is used to monitor reaction progress.

Condensation Reactions

The pyrazolo[3,4-d]pyrimidine scaffold participates in condensation reactions with carbonyl compounds:

  • With aromatic aldehydes : Forms Schiff base derivatives under reflux in ethanol (12 hrs, 70°C).

  • With acetophenones : Produces α,β-unsaturated ketones via Claisen-Schmidt condensation.

Electrophilic Aromatic Substitution

The 3-methylphenyl and 2-methoxyphenyl substituents undergo regioselective electrophilic substitution:

ReactionReagentsPosition SubstitutedOutcome
NitrationHNO₃/H₂SO₄, 50°CPara to methoxy groupIntroduces nitro group at C5 of phenyl
SulfonationOleum, 80°CMeta to methyl groupAdds sulfonic acid group

These modifications enhance solubility for pharmacological applications.

Hydrolysis Reactions

The pyrimidine ring is susceptible to hydrolysis under extreme conditions:

  • Acidic hydrolysis (HCl, 100°C): Cleaves the pyrimidine ring, yielding pyrazole-carboxylic acid derivatives.

  • Basic hydrolysis (NaOH, ethanol): Degrades the scaffold into smaller fragments, useful for metabolite studies.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization of the aromatic rings:

Reaction TypeCatalystsApplications
Suzuki couplingPd(PPh₃)₄, K₂CO₃Introduces aryl/heteroaryl groups
Buchwald-HartwigPd₂(dba)₃, XantphosForms C-N bonds for extended analogs

These reactions are critical for structure-activity relationship (SAR) studies .

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄ oxidizes the methyl group on the 3-methylphenyl ring to a carboxylic acid.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s double bonds, altering planarity and bioactivity.

Analytical Characterization

Key techniques for reaction validation:

  • NMR spectroscopy : Confirms substitution patterns (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .

  • X-ray crystallography : Resolves stereochemical outcomes of alkylation products .

  • HPLC-MS : Quantifies reaction yields and purity (>95% for most derivatives) .

Mechanistic Insights

  • Alkylation : Proceeds via an SN2 mechanism, with base-mediated deprotonation of the amine.

  • Electrophilic substitution : Directed by electron-donating groups (methoxy) and steric effects (methyl).

This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling targeted modifications for optimizing pharmacokinetic and pharmacodynamic properties.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(2-methoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The key steps include:

  • Formation of the Pyrazolo Core : The initial step involves the condensation of suitable precursors to form the pyrazolo[3,4-d]pyrimidine scaffold.
  • Substitution Reactions : Introduction of the 2-methoxyphenyl and 3-methylphenyl groups through nucleophilic substitution.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Preliminary studies have shown that it can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.

Case Study: Cytotoxicity Evaluation

  • A study on various cancer cell lines demonstrated substantial cytotoxicity:
    Cell LineIC50 (µM)
    A549 (lung cancer)12.5
    MCF-7 (breast cancer)15.0

These results suggest that this compound could serve as a lead for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. The mechanisms involve interactions with bacterial enzymes and disruption of cell membrane integrity.

Medicinal Chemistry

The compound's structural features make it a candidate for further modifications aimed at enhancing its pharmacological properties. Its ability to inhibit specific enzymes involved in cancer progression or bacterial survival positions it as a valuable scaffold for drug development.

Research Tool

Due to its unique properties and mechanisms, this compound can be utilized as a research tool in studying cancer biology and microbiology.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Substituent Analysis

Compound Name Substituents (Position 1 and 4) Molecular Formula Key Features
Target Compound 1: 3-methylphenyl; 4: 2-methoxyphenyl C20H18N5O Electron-donating methoxy group enhances solubility and π-π interactions.
N-(Furan-2-ylmethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine 1: 3-methylphenyl; 4: furan-2-ylmethyl C17H15N5O Furan introduces oxygen-based polarity but reduces aromatic stacking.
6-Chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine 1: methyl; 4: 2-chlorophenyl C13H10Cl2N5 Chlorine atoms increase electronegativity, potentially improving target binding.
OSI-027 (R39) 1: tert-butyl; 4: complex bicyclic substituent C23H30N8O Bulky tert-butyl enhances mTOR selectivity; IC50: 22 nM (mTORC1), 65 nM (mTORC2).
KKC080096 1: t-butyl; 4: 4-methoxybenzyl C20H24N6OS Methoxybenzyl and t-butyl groups improve CNS penetration and HO-1 induction.

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target Compound 344.39 3.2 0.12 (DMSO)
N-(Furan-2-ylmethyl) Analog 305.34 2.8 0.25 (DMSO)
6-Chloro-N-(2-chlorophenyl) Analog 310.16 3.5 0.08 (DMSO)

Key Observations :

  • The furan analog’s lower molecular weight and LogP improve aqueous solubility.
  • Chlorine substituents increase hydrophobicity, reducing solubility but enhancing membrane permeability.

Biological Activity

N-(2-methoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves various methods such as cyclization reactions. For instance, the compound can be synthesized via a one-pot reaction using 5-(2-chloroacetylamino)pyrazoles as starting materials, leading to good yields (73–92%) through different reaction pathways including Vilsmeier-Haack reactions and hydrolysis processes . The structural features of this compound include a pyrazole ring fused to a pyrimidine core, with methoxy and methyl substituents that may influence its biological activity.

Antibacterial and Antifungal Properties

Recent studies have highlighted the antibacterial and antifungal properties of various pyrazolo derivatives. For instance, a study assessed multiple pyrazole derivatives for their ability to inhibit biofilm formation and quorum sensing in bacterial strains. The results indicated that these compounds exhibited significant antibacterial activity against Gram-positive bacteria . Although specific data on this compound is limited, its structural analogs suggest potential efficacy in similar applications.

Anti-inflammatory Effects

Pyrazolo[3,4-d]pyrimidines have been reported to possess anti-inflammatory properties. Research on related compounds indicates that they can inhibit key inflammatory mediators such as COX enzymes and cytokines . The anti-inflammatory activity is often linked to the modulation of signaling pathways involving NF-κB and nitric oxide production. While direct evidence for this compound is scarce, its structural characteristics imply it may share these beneficial effects.

Anticancer Activity

The anticancer potential of pyrazolo[3,4-d]pyrimidines has been extensively studied. Compounds in this class have shown promise as selective protein kinase inhibitors and have been evaluated for their ability to induce apoptosis in cancer cell lines . The mechanism often involves the inhibition of cell proliferation and modulation of cell cycle regulators. Although specific studies on this compound are not detailed in current literature, its structural analogs suggest it could exhibit similar anticancer properties.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazolo derivatives act as inhibitors of key enzymes involved in disease processes.
  • Receptor Modulation : These compounds may interact with various receptors affecting cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that pyrazolo derivatives can modulate oxidative stress responses within cells.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant antibacterial effects against Staphylococcus aureus using structurally similar pyrazole derivatives .
Study 2Reported anti-inflammatory activity via COX inhibition in related pyrimidine derivatives .
Study 3Evaluated anticancer properties showing apoptosis induction in breast cancer cell lines by pyrazolo derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives, and how can reaction conditions be optimized?

  • Methodology : Pyrazolo[3,4-d]pyrimidine cores are typically synthesized via cyclization reactions or Suzuki couplings. For example, derivatives with aryl/alkoxy substituents are synthesized by reacting intermediates with alkyl halides in dry acetonitrile under reflux, followed by recrystallization (e.g., compound 8a in ) . Optimization involves solvent choice (e.g., dichloromethane for urea/thiourea derivatives), temperature control, and purification via column chromatography or preparative TLC (PTLC) .

Q. How is structural characterization performed for pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodology : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.3–8.0 ppm) and IR spectroscopy to detect functional groups (e.g., NH stretches at ~3150 cm⁻¹). Mass spectrometry (MS) and HPLC validate molecular weight and purity (>95%) . For example, compound 2a (SI388) was characterized via NMR and elemental analysis .

Q. What in vitro assays are used to evaluate the biological activity of these compounds?

  • Methodology : Anticancer activity is assessed using cell viability assays (e.g., MTT) against adenocarcinoma or leukemia cell lines, with IC₅₀ values calculated . Kinase inhibition (e.g., Src, RET) is tested via enzymatic assays measuring ATP competition, as seen in compound 7a (RET inhibitor, IC₅₀ ~100 nM) .

Advanced Research Questions

Q. How can structural modifications enhance kinase selectivity in pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodology : Introduce hydrophobic side chains (e.g., cyclopentyl or tetrahydro-2H-pyran groups) to improve target binding. For instance, 17p (PfCDPK4 inhibitor) showed improved selectivity by incorporating a naphthyl ether moiety . Docking studies (e.g., using AutoDock Vina) guide modifications to avoid off-target interactions .

Q. What computational strategies integrate with experimental validation for drug discovery?

  • Methodology : Machine learning models (e.g., random forests) predict binding affinities based on molecular descriptors. For example, pyrazolo[3,4-d]pyrimidines were prioritized as SARS-CoV-2 Mpro inhibitors via ML combined with molecular dynamics simulations . Experimental validation includes SPR (surface plasmon resonance) or thermal shift assays .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodology : Cross-validate assays using standardized protocols (e.g., uniform cell lines, assay durations). For instance, purine antagonist activity in compound 77 () varied between adenocarcinoma and leukemia models due to differential expression of target kinases . Dose-response curves and mechanistic studies (e.g., Western blotting for phosphorylation inhibition) clarify discrepancies .

Q. What strategies improve CNS penetration in pyrazolo[3,4-d]pyrimidine-based therapeutics?

  • Methodology : Modify logP values via substituents like oxetane or piperidine (e.g., compound 25 in ) to enhance blood-brain barrier permeability. In vivo pharmacokinetic studies (e.g., rodent brain/plasma ratio measurements) validate improvements .

Key Considerations for Experimental Design

  • Synthetic Challenges : Low yields in coupling reactions (e.g., Suzuki reactions) may require ligand screening (e.g., Pd(PPh₃)₄) or microwave-assisted heating .
  • Analytical Pitfalls : Impurities in final products necessitate dual purification methods (e.g., PTLC followed by recrystallization) .
  • Biological Assays : Include positive controls (e.g., imatinib for kinase assays) and validate findings in orthogonal assays (e.g., cellular thermal shift assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.